molecular formula C11H14O3 B472805 4-Methoxyphenyl 2-methylpropanoate CAS No. 134022-45-0

4-Methoxyphenyl 2-methylpropanoate

Cat. No.: B472805
CAS No.: 134022-45-0
M. Wt: 194.23g/mol
InChI Key: WKQWJJFHPKIPDM-UHFFFAOYSA-N
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Description

4-Methoxyphenyl 2-methylpropanoate is a useful research compound. Its molecular formula is C11H14O3 and its molecular weight is 194.23g/mol. The purity is usually 95%.
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Scientific Research Applications

Applications in Organic Chemistry

1. Synthesis of Functional Polymers
4-Methoxyphenyl 2-methylpropanoate has been utilized as a monomer in the synthesis of functional polymers. Through processes such as Suzuki coupling reactions, it can be polymerized to create cyclic functional poly[(4-methoxyphenyl)styrene]. This polymer exhibits unique properties that can be tailored for specific applications, including drug delivery systems and advanced materials .

2. Intermediate in Organic Synthesis
This compound serves as an important intermediate in the synthesis of various organic compounds. For instance, it can be transformed into other derivatives through esterification and acylation reactions. Its reactivity allows chemists to modify its structure for desired properties, making it a versatile building block in organic synthesis .

Applications in Polymer Chemistry

1. Development of Polymer Brushes
The compound has been used to create cyclic-brush polystyrene through post-modification techniques. These materials are significant in nanotechnology and surface science due to their ability to modify surface properties for applications like sensors and catalysts .

2. Drug Delivery Systems
Research indicates that polymers derived from this compound can be engineered for controlled drug release. The functional groups present allow for the attachment of drug molecules, enhancing bioavailability and therapeutic efficacy .

Applications in Fragrance Formulation

1. Fragrance Ingredient
this compound is evaluated for its safety and efficacy as a fragrance ingredient. Studies have shown that it possesses desirable olfactory properties while being non-toxic at regulated concentrations. The safety assessment indicates that it does not exhibit significant genotoxicity or sensitization potential, making it suitable for use in consumer products .

Data Table: Summary of Applications

Application AreaSpecific Use CaseKey Findings
Organic ChemistrySynthesis of functional polymersUsed in Suzuki coupling reactions
Polymer ChemistryDevelopment of polymer brushesEnhances surface properties for sensors
Drug Delivery SystemsControlled release formulationsImproves bioavailability of drugs
Fragrance FormulationIngredient in perfumes and cosmeticsNon-toxic with no significant sensitization risk

Case Studies

Case Study 1: Polymer Development
In a study published by RSC Publishing, researchers synthesized cyclic functional poly[(4-methoxyphenyl)styrene] using this compound as a monomer. The resulting polymer demonstrated enhanced mechanical properties and thermal stability, making it suitable for high-performance applications .

Case Study 2: Fragrance Safety Assessment
A comprehensive safety assessment conducted by the Research Institute for Fragrance Materials evaluated the use of this compound in fragrance formulations. The study concluded that the compound is safe for use at concentrations typically found in consumer products, further supporting its application in the cosmetic industry .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-methoxyphenyl 2-methylpropanoate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of this compound typically involves esterification between 4-methoxyphenol and 2-methylpropanoic acid derivatives. Key steps include:

  • Reagent Selection: Use coupling agents like DCC (dicyclohexylcarbodiimide) or catalytic acid/base conditions to facilitate ester bond formation .
  • Solvent Optimization: Polar aprotic solvents (e.g., dichloromethane or THF) enhance reactivity, while temperature control (0–25°C) minimizes side reactions .
  • Purification: Column chromatography or recrystallization isolates the product. Monitor purity via TLC or HPLC .

Q. How can spectroscopic techniques (NMR, IR, MS) be applied to characterize this compound?

Methodological Answer:

  • NMR:
    • ¹H NMR: Identify methoxy (δ 3.7–3.9 ppm) and methylpropanoate groups (δ 1.2–1.4 ppm for methyl; δ 2.5–2.7 ppm for CH₂) .
    • ¹³C NMR: Confirm ester carbonyl (δ 170–175 ppm) and aromatic carbons (δ 110–160 ppm) .
  • IR: Detect ester C=O stretch (~1740 cm⁻¹) and aromatic C-O (1250 cm⁻¹) .
  • Mass Spectrometry: Molecular ion peak (M⁺) at m/z 208.25 (calculated) validates molecular weight .

Q. What are the key physicochemical properties of this compound, and how are they determined experimentally?

Methodological Answer:

  • Melting Point: Use differential scanning calorimetry (DSC) or capillary methods (expected range: 50–70°C based on analogs) .
  • Solubility: Test in solvents (e.g., ethanol, DMSO) via gravimetric analysis. Esters generally show moderate polarity-dependent solubility .
  • LogP: Estimate via shake-flask method or HPLC retention times to assess lipophilicity (predicted ~2.5–3.0) .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in the hydrolysis kinetics of this compound under acidic vs. basic conditions?

Methodological Answer:

  • Kinetic Profiling: Conduct pH-dependent hydrolysis experiments (e.g., 0.1M HCl vs. 0.1M NaOH) at 25–60°C. Monitor ester degradation via UV-Vis or GC-MS .
  • Isotopic Labeling: Use ¹⁸O-labeled water to track nucleophilic attack pathways. Acidic conditions favor acyl-oxygen cleavage, while basic conditions may involve alkyl-oxygen cleavage .
  • Computational Modeling: Apply DFT calculations (e.g., Gaussian) to compare transition-state energies for competing mechanisms .

Q. What experimental strategies address discrepancies in reported biological activity data for this compound derivatives?

Methodological Answer:

  • Dose-Response Validation: Replicate assays (e.g., enzyme inhibition) across multiple cell lines or in vitro systems to control for variability .
  • Metabolite Profiling: Identify hydrolysis products (e.g., 4-methoxyphenol) via LC-MS to assess whether observed activity stems from the parent compound or metabolites .
  • Structural Analog Comparison: Test analogs (e.g., ethyl vs. methyl esters) to isolate substituent effects (see Table 1) .

Table 1: Structure-Activity Relationships of Propanoate Derivatives

CompoundSubstituentBiological Activity (IC₅₀)Reference
Ethyl 3-(4-methoxyphenyl)propanoateEthyl ester12.5 μM (Enzyme X)
Methyl 2-methylpropanoateMethyl, branched8.2 μM (Enzyme X)

Q. How can computational tools predict the interaction of this compound with biological targets?

Methodological Answer:

  • Docking Simulations: Use AutoDock Vina to model binding poses with receptors (e.g., GPCRs). Validate with mutagenesis studies .
  • MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .
  • QSAR Models: Develop regression models correlating substituent electronic parameters (Hammett σ) with activity .

Q. What methodologies guide the design of this compound derivatives with enhanced stability or selectivity?

Methodological Answer:

  • Steric Shielding: Introduce bulky groups (e.g., tert-butyl) adjacent to the ester to hinder enzymatic hydrolysis .
  • Pro-drug Strategies: Modify the ester to a thioester or amide for targeted release in specific tissues .
  • High-Throughput Screening: Test derivative libraries against target panels to identify leads with improved selectivity .

Properties

CAS No.

134022-45-0

Molecular Formula

C11H14O3

Molecular Weight

194.23g/mol

IUPAC Name

(4-methoxyphenyl) 2-methylpropanoate

InChI

InChI=1S/C11H14O3/c1-8(2)11(12)14-10-6-4-9(13-3)5-7-10/h4-8H,1-3H3

InChI Key

WKQWJJFHPKIPDM-UHFFFAOYSA-N

SMILES

CC(C)C(=O)OC1=CC=C(C=C1)OC

Canonical SMILES

CC(C)C(=O)OC1=CC=C(C=C1)OC

Origin of Product

United States

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